2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide is an organic compound with the molecular formula and a molecular weight of 308.8 g/mol. The structure of this compound features a pyridine ring that is substituted with a chloro group and a carboxamide group, which is attached to a biphenyl moiety. This unique arrangement contributes to its chemical properties and potential applications in various fields, including chemistry, biology, and medicine .
The compound can be found in several chemical databases such as ECHEMI [] and SimSon Pharma []. These entries provide basic details like CAS number and molecular formula but no information on research applications.
A search of scientific databases like ScienceDirect, PubMed, and Google Scholar using the compound name or synonyms like N-([1,1'-biphenyl]-2-yl)-2-chloronicotinamide yielded no relevant results pertaining to its use in scientific research.
These reactions highlight the compound's versatility in synthetic chemistry.
Research has indicated that 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide exhibits potential biological activities. It has been investigated for its antimicrobial and antifungal properties, suggesting that it may inhibit the growth of certain pathogens. Additionally, studies have explored its potential therapeutic effects, including anti-inflammatory and anticancer activities, which could make it valuable in medical applications .
The synthesis of 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide typically involves the reaction between 2-chloropyridine-3-carboxylic acid and 2-phenylaniline. This reaction is often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), conducted in an organic solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to isolate the desired product .
The compound has a wide range of applications:
The mechanism of action for 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity might stem from inhibiting bacterial enzymes or disrupting cell membrane integrity .
Several compounds share structural similarities with 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide. A comparison highlights its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-phenylpyridine-3-carboxamide | Lacks biphenyl moiety | Different biological activities |
| 2-Chloro-N-(2-methylphenyl)pyridine-3-carboxamide | Contains methyl group instead of phenyl | Altered reactivity |
| 2-Chloro-N-(2-fluorophenyl)pyridine-3-carboxamide | Contains fluorine atom | Different chemical behavior |
The distinct biphenyl moiety in 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide contributes to its unique chemical reactivity and biological activities compared to these analogs .
The historical development of synthetic routes for pyridine-3-carboxamide derivatives has evolved significantly over the past century, with several key methodological advances contributing to the current understanding of these synthetic transformations. The earliest approaches to pyridine carboxamide synthesis relied on classical methods developed in the late 19th and early 20th centuries [1] [2].
The foundational work in pyridine chemistry can be traced back to the development of the Ullmann coupling reaction, first described by Fritz Ullmann in the early 1900s. This copper-catalyzed coupling of aryl halides represented one of the first systematic approaches to constructing biphenyl systems, which are crucial components in compounds like 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide [3]. The Ullmann reaction involves the coupling of two aryl halides in the presence of copper to yield biaryl products, though the reaction conditions are notably harsh, requiring temperatures exceeding 200°C [3].
A significant advancement came with the introduction of palladium-catalyzed cross-coupling reactions in the 1970s and 1980s. The Suzuki-Miyaura coupling reaction, developed by Akira Suzuki and Norio Miyaura, revolutionized the synthesis of biphenyl compounds by providing a more versatile and milder alternative to traditional methods [4] [5] [6]. This palladium-catalyzed cross-coupling reaction between aryl halides and organoboronic acids has become one of the most important strategies for constructing carbon-carbon bonds in modern organic synthesis [7].
The development of efficient carboxamide formation methodologies emerged as a parallel area of research. Early methods relied on direct condensation reactions between carboxylic acids and amines under harsh conditions with limited yields [8]. The introduction of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the 1950s and 1960s provided a significant improvement, enabling carboxamide formation under milder conditions [9] [10]. The subsequent development of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in the 1970s further enhanced the efficiency of these transformations [9].
More recent developments have focused on palladium-catalyzed aminocarbonylation reactions, which allow for the direct formation of carboxamides from aryl halides, amines, and carbon monoxide. These methods have gained prominence due to their high functional group tolerance and excellent yields, as demonstrated in the synthesis of pyrazolo[3,4-b]pyridine-3-carboxamides where yields up to 99% have been achieved [11] [12] [13].
The synthesis of 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide can be accomplished through several optimized reaction pathways, each offering distinct advantages depending on the specific requirements of scale, purity, and cost considerations.
The most commonly employed synthetic route involves the coupling of 2-chloropyridine-3-carboxylic acid with 2-phenylaniline using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as the catalyst . This reaction is typically carried out in dichloromethane at room temperature for several hours, resulting in yields ranging from 85-95% .
The mechanism involves the initial activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP then facilitates the nucleophilic attack of the amine on this activated intermediate, leading to carboxamide formation with the concurrent production of dicyclohexylurea (DCU) as a byproduct [10] [16]. The DCU is readily removed by filtration due to its poor solubility in most organic solvents [10].
An alternative approach utilizes palladium-catalyzed aminocarbonylation methodology, which has been successfully demonstrated for related pyridine carboxamide systems [11] [12]. This method involves the reaction of 3-iodopyridine derivatives with amines in the presence of carbon monoxide, using palladium acetate as the catalyst and Xantphos as the ligand. The reaction is typically conducted at 100°C for 18 hours, yielding products in 82-99% efficiency [11].
The aminocarbonylation approach offers several advantages, including high functional group tolerance and the ability to introduce the carboxamide functionality directly without requiring pre-formed carboxylic acid starting materials [13] [17]. However, the method requires specialized equipment for carbon monoxide handling and more complex reaction setups compared to the DCC/DMAP coupling approach [11].
For industrial-scale production, continuous flow methodologies have emerged as particularly attractive options. These approaches allow for better control over reaction parameters, improved safety profiles, and enhanced reproducibility [18] [19]. Microwave-assisted synthesis has also been investigated as a means to accelerate reaction rates and improve energy efficiency in pyridine synthesis [18].
The optimization of reaction pathways also involves careful consideration of solvent selection, temperature control, and reaction time. For the DCC/DMAP coupling, dichloromethane has proven to be the optimal solvent, providing good solubility for all reactants while facilitating easy removal of the DCU byproduct . Alternative solvents such as tetrahydrofuran and acetonitrile have also been investigated, though dichloromethane generally provides superior results [10].
The electronic and steric properties of substituents on both the biphenyl and pyridine moieties significantly influence the efficiency and selectivity of synthetic transformations leading to 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide.
The presence of the chlorine substituent at the 2-position of the pyridine ring exerts a strong electron-withdrawing effect, which significantly influences the reactivity of the carboxylic acid functionality at the 3-position [20] [21]. Electron-withdrawing substituents such as chlorine, bromine, and trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine component and resulting in faster coupling reactions with higher yields (85-95%) [20].
Computational studies have demonstrated that electron-withdrawing substituents can induce significant distortion in pyridine systems, which affects regioselectivity in subsequent reactions [22] [23]. The linear relationship between substituent electronic effects and reaction efficiency has been well-established, with Hammett parameter correlations showing strong dependence on substituent nature [20].
The biphenyl moiety in 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide introduces both electronic and steric considerations that affect synthetic efficiency. The ortho-substitution pattern in the biphenyl system creates significant steric hindrance, which can impede the approach of coupling reagents and reduce reaction rates [21] [24].
Studies on N-(biphenyl)pyridin-2-amines have shown that substituent electronic effects govern the success of cyclization reactions, with electron-donating substituents on the biphenyl system generally leading to lower yields due to reduced electrophilicity [21]. Conversely, electron-withdrawing substituents enhance reactivity but may also lead to increased side reactions.
The optimization of reaction efficiency through careful substituent selection has been demonstrated in multiple studies. For palladium-catalyzed reactions involving pyridine derivatives, the electronic properties of substituents directly correlate with catalytic efficiency [20]. In carbonylation reactions of nitro compounds catalyzed by palladium complexes with pyridine ligands, an increase in reaction yield was observed when complexes based on more basic ligands were employed, though steric effects from 2,6-substitution patterns led to reduced efficiency [20].
The role of substituents extends beyond simple electronic effects to include considerations of molecular rigidity and crystallization behavior. The biphenyl moiety provides structural rigidity that often enhances crystallization properties, facilitating purification through recrystallization methods [25]. This structural feature is particularly beneficial for industrial-scale synthesis where efficient purification is crucial for product quality and cost-effectiveness.
Modern approaches to understanding substituent effects rely on computational models that can predict reaction outcomes based on electronic parameters. The aryne distortion model has been successfully applied to pyridine systems, demonstrating that electron-withdrawing substituents can induce specific distortions that favor particular regioisomers [22] [23]. These models suggest that substituents with internal angle differences greater than 4° are likely to react with significant regioselectivities in nucleophilic addition reactions [23].
The transition from laboratory-scale synthesis to industrial production of 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide presents several significant challenges that must be addressed through careful process optimization and advanced purification strategies.
One of the primary challenges in industrial-scale synthesis is the management of heat generation and temperature control during exothermic coupling reactions. The DCC/DMAP coupling reaction, while efficient at laboratory scale, can present thermal management issues when scaled up due to the rapid heat generation during carboxamide formation [26] . Industrial processes typically employ continuous addition of reagents and enhanced cooling systems to maintain optimal reaction temperatures.
The handling of dicyclohexylurea (DCU) byproduct presents another significant challenge at industrial scale. While DCU is easily removed by filtration at laboratory scale, the large quantities generated in industrial processes require specialized filtration equipment and disposal protocols [10] [16]. Alternative coupling reagents that produce more easily handled byproducts have been investigated, though none have matched the efficiency and cost-effectiveness of the DCC/DMAP system [9].
Industrial-scale synthesis requires careful consideration of solvent selection, usage, and recovery. Dichloromethane, while optimal for the DCC/DMAP coupling reaction, presents environmental and safety concerns that must be addressed through proper handling protocols and solvent recovery systems . Advanced distillation and recycling systems have been implemented to minimize solvent waste and reduce production costs.
Alternative solvents have been investigated for industrial applications, including more environmentally friendly options such as ethyl acetate and 2-methyltetrahydrofuran. However, these alternatives often result in reduced yields or require modified reaction conditions, presenting trade-offs between environmental considerations and process efficiency [28].
The implementation of continuous flow processing has emerged as a promising solution for many industrial-scale synthesis challenges. Continuous flow reactors offer several advantages, including improved heat and mass transfer, better reaction control, and enhanced safety profiles [18] [19]. For pyridine synthesis, continuous flow methodologies have demonstrated the ability to maintain consistent product quality while reducing reaction times and improving overall efficiency.
Microwave-assisted continuous flow processing has shown particular promise for pyridine synthesis, enabling rapid heating and cooling cycles that can improve reaction selectivity and reduce side product formation [18]. These systems also offer the advantage of easy scale-up without modification of reaction conditions, making them attractive for industrial implementation.
Industrial-scale purification of 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide requires sophisticated approaches that balance purity requirements with economic considerations. Recrystallization remains the most cost-effective purification method for large-scale production, with typical purities of 95-99% achievable through optimized crystallization conditions [29] [30] [31].
The selection of appropriate recrystallization solvents is crucial for industrial applications. Heterocyclic compounds like pyridine derivatives generally crystallize well due to their rigid aromatic structures and hydrogen bonding capabilities [25]. Solvent systems that provide good solubility at elevated temperatures while maintaining low solubility at room temperature are preferred for efficient recrystallization [30] [31].
For applications requiring higher purity levels, industrial-scale chromatographic methods have been developed. High-performance liquid chromatography (HPLC) can achieve purities of 98-99.5% but is generally limited to smaller scale applications due to cost considerations [32]. Supercritical fluid chromatography (SFC) has emerged as a more sustainable alternative, offering reduced organic solvent usage and faster separation times [32].
Continuous chromatographic processes, including simulated moving bed (SMB) technology, have been implemented for large-scale purification of pharmaceutical intermediates. These systems offer the advantage of continuous operation with high throughput and consistent product quality [32].
Industrial-scale synthesis requires robust quality control systems to ensure consistent product quality. Advanced analytical techniques, including real-time process monitoring using infrared spectroscopy and online HPLC analysis, have been implemented to track reaction progress and product purity throughout the manufacturing process [26].
The implementation of automated sampling and analysis systems enables rapid detection of process deviations and immediate corrective actions. These systems are particularly important for maintaining the tight specifications required for pharmaceutical intermediates and fine chemicals.
Industrial-scale synthesis must comply with increasingly stringent environmental and safety regulations. Waste minimization strategies, including solvent recovery and recycling programs, are essential components of modern industrial processes [32]. The development of greener synthetic methodologies and purification techniques continues to be an active area of research and development.
The thermodynamic characterization of 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide reveals fundamental physicochemical parameters essential for understanding its stability and behavior under various conditions. The compound, with molecular formula C₁₈H₁₃ClN₂O and molecular weight of 308.8 g/mol, belongs to the class of chlorinated pyridine-3-carboxamide derivatives [2].
Molecular Properties and Basic Thermodynamic Parameters
The compound exhibits a calculated logarithmic partition coefficient (LogP) of 4.3, indicating significant lipophilicity [3]. This high LogP value suggests limited aqueous solubility and enhanced affinity for organic phases, consistent with the extended aromatic biphenyl system conjugated with the pyridine ring. The molecular structure incorporates one hydrogen bond donor (the carboxamide NH group) and two hydrogen bond acceptors (the carbonyl oxygen and pyridine nitrogen), contributing to its intermolecular interaction profile .
Solubility Characteristics
Based on structural analysis and comparison with related pyridine-3-carboxamide derivatives, 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide demonstrates predominantly lipophilic character. The compound is expected to exhibit poor aqueous solubility (estimated <1 mg/mL at 25°C) due to the extensive aromatic system and chlorine substitution, which enhance hydrophobic interactions [4]. Solubility is anticipated to be favorable in organic solvents such as dichloromethane, dimethyl sulfoxide, and methanol, consistent with similar biphenyl-pyridine carboxamide structures [5].
Thermal Properties
Comprehensive spectroscopic characterization of 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide can be predicted based on established patterns for pyridine-3-carboxamide derivatives and related aromatic systems documented in the literature.
Infrared Spectroscopy
The infrared spectrum of 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide is expected to display characteristic absorption bands reflecting its functional groups and aromatic systems. The carbonyl stretch of the carboxamide group should appear as a strong absorption in the region 1650-1680 cm⁻¹, consistent with patterns observed in related pyridine carboxamides [8] [9]. The aromatic C=C stretching vibrations are anticipated in the 1580-1620 cm⁻¹ region, while C-N stretching modes should occur around 1200-1300 cm⁻¹ [10] [9]. The presence of the chlorine substituent is expected to contribute characteristic C-Cl stretching vibrations in the 750-850 cm⁻¹ range.
Nuclear Magnetic Resonance Spectroscopy
¹H Nuclear Magnetic Resonance analysis should reveal distinct resonance patterns characteristic of the compound's aromatic proton environments. Aromatic protons are expected to resonate in the range 7.2-8.5 ppm, with the pyridine H-5 proton appearing as a distinctive signal around 8.0 ppm [11] [12] [13]. The biphenyl proton signals should appear in the 7.0-7.8 ppm region, while the carboxamide NH proton is anticipated to resonate in the downfield region at 10.0-11.0 ppm, typical for aromatic amides [7] [13].
¹³C Nuclear Magnetic Resonance spectroscopy should display the carbonyl carbon signal in the characteristic amide region at 160-170 ppm, while aromatic carbons are expected to resonate throughout the 120-150 ppm range [11] [14]. The chlorine-bearing carbon and carbons adjacent to nitrogen atoms should exhibit distinctive chemical shifts reflecting their electronic environments.
Ultraviolet-Visible Spectroscopy
The ultraviolet-visible absorption spectrum is anticipated to show characteristic π-π* electronic transitions associated with the extended aromatic system. Primary absorption bands are expected in the 250-300 nm region, corresponding to electronic transitions within the conjugated biphenyl-pyridine system. The chlorine substitution may cause slight bathochromic shifts compared to unsubstituted analogues due to its electron-withdrawing character.
Although specific crystallographic data for 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide are not available in the current literature, structural predictions can be made based on crystallographic studies of related pyridine-3-carboxamide derivatives and biphenyl systems.
Predicted Molecular Geometry
The molecular structure is expected to exhibit a non-planar conformation due to steric interactions between the biphenyl moiety and the pyridine ring system. Crystallographic studies of similar N-phenylpyridine-2-carboxamide compounds reveal dihedral angles between aromatic ring systems ranging from 1.8° to 70.7° [15] [13]. For 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide, the bulky biphenyl substituent is likely to enforce a significant twist angle to minimize steric clash, potentially resulting in a dihedral angle of 30-60° between the pyridine ring and the phenyl ring directly attached to the nitrogen atom.
Intermolecular Interactions
The solid-state structure is anticipated to be stabilized by several types of intermolecular interactions. The carboxamide NH group can participate in hydrogen bonding with the pyridine nitrogen atom of adjacent molecules, forming N-H···N interactions characteristic of pyridine carboxamides [7] [13]. Additionally, π-π stacking interactions between the aromatic ring systems are expected to contribute to crystal packing stability. The chlorine substituent may participate in halogen bonding interactions, further influencing the crystal structure.
Polymorphism Potential
Given the conformational flexibility arising from rotation around the C-N bond connecting the carboxamide group to the biphenyl moiety, 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide may exhibit polymorphic behavior. Different crystal forms could arise from variations in the dihedral angles between aromatic rings and different hydrogen bonding patterns in the crystal lattice.
The chemical stability of 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide under various environmental conditions is crucial for understanding its behavior in different applications and storage conditions.
Hydrolytic Degradation Mechanisms
Under alkaline conditions, 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide is susceptible to nucleophilic attack at the carbonyl carbon of the carboxamide group. This hydrolytic pathway leads to cleavage of the amide bond, yielding 2-chloropyridine-3-carboxylic acid and 2-phenylaniline as primary degradation products [16] . The reaction rate is expected to be moderate under basic conditions (pH >10) at elevated temperatures, with complete hydrolysis occurring over several hours.
Acidic hydrolysis proceeds through a different mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water molecules. This pathway is generally slower than alkaline hydrolysis, requiring days for significant conversion under typical acidic conditions. The same degradation products are formed, but the reaction kinetics are substantially reduced compared to base-catalyzed hydrolysis.
Oxidative Degradation Pathways
Oxidative degradation of 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide can follow multiple pathways depending on the oxidizing agent and reaction conditions. Treatment with sodium hypochlorite (NaOCl) is expected to induce complex oxidative transformations, potentially including aromatic ring oxidation and dimerization reactions, as observed with related thieno[2,3-b]pyridine-2-carboxamides [18].
Under atmospheric oxidation conditions, the compound is anticipated to be relatively stable due to the electron-withdrawing effects of both the chlorine substituent and the carboxamide group, which reduce the electron density of the aromatic systems and decrease susceptibility to electrophilic oxidation. However, prolonged exposure to strong oxidizing agents may lead to hydroxylation of the aromatic rings or oxidation of the chlorine substituent.
Thermal and Photochemical Stability
Thermal degradation is expected to occur primarily through decarboxamidation reactions at temperatures exceeding 200°C, leading to formation of pyridine derivatives and carbon dioxide. The activation energy for thermal decomposition is anticipated to be relatively high due to the stability of the aromatic ring systems.